SARS-CoV-2 PLpro Crystallographic Binding Validation: Fr14262 vs. In-Class Fragment Library Hit Rate
Fr14262 (CAS 690695-57-9) is one of 129 validated fragment binders identified from an 800-compound diverse library screened by high-throughput X-ray crystallography against SARS-CoV-2 PLpro C111S mutant [1]. The co-crystal structure (PDB 13PU, 2.18 Å resolution) provides atomic-level evidence of specific binding within the PLpro active-site cleft. By contrast, the same screening campaign identified only two fragments exhibiting micromolar inhibitory activity in biochemical assays: Fr12895 (IC₅₀ = 8.013 μM, protease activity, RLRGG-AMC substrate) and Fr12338 (IC₅₀ = 4.5 μM, deISGylase activity, Ac-ISG15prox-Rh110MP substrate). Fr14262's inhibitory IC₅₀ is not separately reported, indicating it belongs to the validated binder category rather than the confirmed micromolar inhibitor subset. Nonetheless, its validated binding at a defined druggable hotspot distinguishes it from the 671 non-binding fragments screened and from the 3-methylphenyl isomer NSC-176377, which targets HIV-1 RT rather than PLpro.
| Evidence Dimension | Validated crystallographic binding to SARS-CoV-2 PLpro (fragment screen hit rate comparison) |
|---|---|
| Target Compound Data | Fr14262: Validated binder, co-crystal structure PDB 13PU, 2.18 Å resolution; IC₅₀ not separately reported |
| Comparator Or Baseline | Fr12895 (most potent PLpro protease inhibitor from same screen): IC₅₀ = 8.013 μM; Fr12338 (most potent deISGylase inhibitor): IC₅₀ = 4.5 μM; 671 fragments with no validated binding (screen hit rate: 129/800 = 16.1%) |
| Quantified Difference | Fr14262 confirmed as validated binder (top 16.1% of library) but without reported micromolar IC₅₀; structurally distinct target engagement from NSC-176377 (HIV-1 RT NNRTI) |
| Conditions | PanDDA crystallographic fragment screening; SARS-CoV-2 PLpro C111S mutant; fluorogenic substrate assays (RLRGG-AMC for protease; Ac-ISG15prox-Rh110MP for deISGylase) |
Why This Matters
Procurement of a validated fragment binder with a publicly available co-crystal structure provides a structurally characterized starting point for FBDD campaigns, reducing the risk and cost of hit validation compared to uncharacterized analogs.
- [1] Wang, W.W.; Huang, L.Q.; Xu, Q.; Zhu, Z.M.; Li, M.; Zhou, H.; Han, T.L.; Zheng, S.H.; Li, J.; Wang, Q.S.; Yu, F. Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PL pro. Int. J. Biol. Macromol. 2026, 347, 150689. PDB Entry 13PU. DOI: 10.1016/j.ijbiomac.2026.150689. View Source
